Cas no 32971-25-8 ((+)-Pinoresinol diacetate)

(+)-Pinoresinol diacetate structure
(+)-Pinoresinol diacetate structure
Nome del prodotto:(+)-Pinoresinol diacetate
Numero CAS:32971-25-8
MF:C24H26O8
MW:442.458447933197
CID:837120
PubChem ID:234825

(+)-Pinoresinol diacetate Proprietà chimiche e fisiche

Nomi e identificatori

    • (+)-Pinoresinol diacetate
    • (1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2-m ethoxy-4,1-phenylene diacetate
    • (+/-)-pinoresinol diacetate
    • (+)(9R)-1-bromo-9,10-dihydro-9,10-ethanoanthracene
    • (+)-1-bromo-9,10-dihydro-9,10-ethano-anthracene
    • (+-)-1c,4c-Bis-(4-acetoxy-3-methoxy-phenyl)-(3ar,6ac)-tetrahydro-furo[3,4-c]furan
    • 9,10-Ethanoanthracene, 1-bromo-9,10-dihydro-
    • D,L-Pinoresinol-diacetat
    • bmse010049
    • [4-[6-(4-acetoxy-3-methoxy-phenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxy-phenyl] acetate
    • Pinoresinol diacetate
    • Acetic acid 4-[4-(4-acetoxy-3-methoxyphenyl) tetrahydrofuro[3,4-c]furan-1-yl]-2-methoxyphenyl ester
    • 32971-25-8
    • AC1N5XIQ
    • ((1S,3AR,4S,6aR)-tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)bis(2-methoxy-4,1-phenylene) diacetate
    • [4-[(3S,3aR,6S,6aR)-6-(4-acetyloxy-3-methoxyphenyl)-1,3,3a,4,6,6a-hexahydrofuro[3,4-c]furan-3-yl]-2-methoxyphenyl] acetate
    • FS-9759
    • HY-N0954
    • NSC-35485
    • NSC35485
    • CHEMBL4850577
    • AKOS032962141
    • 2,2'-dimethoxy-4,4'-(tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diyl)diphenyl 1,1'-diacetate
    • CS-0016088
    • 83114-70-9
    • J-500063
    • DA-59441
    • (+)-Piresil diacetate
    • [ "" ]
    • Inchi: InChI=1S/C24H26O8/c1-13(25)31-19-7-5-15(9-21(19)27-3)23-17-11-30-24(18(17)12-29-23)16-6-8-20(32-14(2)26)22(10-16)28-4/h5-10,17-18,23-24H,11-12H2,1-4H3/t17-,18-,23+,24+/m0/s1
    • Chiave InChI: KABPASQHFAUTDF-XZUXRINTSA-N
    • Sorrisi: CC(=O)OC1=C(C=C(C=C1)C2C3COC(C3CO2)C4=CC(=C(C=C4)OC(=O)C)OC)OC

Proprietà calcolate

  • Massa esatta: 442.16276778g/mol
  • Massa monoisotopica: 442.16276778g/mol
  • Conta atomi isotopi: 0
  • Conta donatori di obbligazioni idrogeno: 0
  • Conta accettatore di obbligazioni idrogeno: 8
  • Conta atomi pesanti: 32
  • Conta legami ruotabili: 8
  • Complessità: 612
  • Conteggio di unità legate in modo Covalent: 1
  • Conto di stereocentri atomici definito: 4
  • Conta stereocentri atomici non definiti: 0
  • Conto stereocentrico definito delle obbligazioni: 0
  • Conto stereocenter di bond non definito: 0
  • Superficie polare topologica: 89.5Ų
  • XLogP3: 2.5

Proprietà sperimentali

  • Colore/forma: Powder
  • Densità: 1.2±0.1 g/cm3
  • Punto di ebollizione: 539.9±50.0 °C at 760 mmHg
  • Punto di infiammabilità: 232.4±30.2 °C
  • Pressione di vapore: 0.0±1.4 mmHg at 25°C

(+)-Pinoresinol diacetate Informazioni sulla sicurezza

(+)-Pinoresinol diacetate Prezzodi più >>

Impresa No. Nome del prodotto Cas No. Purezza Specificazione Prezzo ora di aggiornamento Inchiesta
SHANG HAI TAO SHU Biotechnology Co., Ltd.
TN4793-1 mg
Pinoresinol diacetate
32971-25-8
1mg
¥2035.00 2022-04-26
A2B Chem LLC
AF56906-5mg
Pinoresinol Diacetate
32971-25-8 98.0%
5mg
$494.00 2024-04-20
SHANG HAI JI ZHI SHENG HUA Technology Co., Ltd.
P99950-5mg
(1S,3aR,4S,6aR)-Tetrahydro-1H,3H-furo[3,4-c]furan-1,4-diylbis-2-m ethoxy-4,1-phenylene diacetate
32971-25-8
5mg
¥4000.0 2021-09-08
TargetMol Chemicals
TN4793-5 mg
Pinoresinol diacetate
32971-25-8 98%
5mg
¥ 2,760 2023-07-10
TargetMol Chemicals
TN4793-1 mL * 10 mM (in DMSO)
Pinoresinol diacetate
32971-25-8 98%
1 mL * 10 mM (in DMSO)
¥ 2860 2023-09-15
TargetMol Chemicals
TN4793-1 ml * 10 mm
Pinoresinol diacetate
32971-25-8
1 ml * 10 mm
¥ 2860 2024-07-19
TargetMol Chemicals
TN4793-5mg
Pinoresinol diacetate
32971-25-8
5mg
¥ 2760 2024-07-19
Fornitori consigliati
Wuhan ChemNorm Biotech Co.,Ltd.
(CAS:32971-25-8)Pinoresinol diacetate
TB00368
Purezza:>98%
Quantità:5mg,10mg ,20mg ,50mg ,100mg,or customized
Prezzo ($):Inchiesta